molecular formula CH4N2O3S B14810289 (E)-hydrazinylidenemethanesulfonic acid

(E)-hydrazinylidenemethanesulfonic acid

Cat. No.: B14810289
M. Wt: 124.12 g/mol
InChI Key: OCUALGGRTZGVPG-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-hydrazinylidenemethanesulfonic acid is a chemical compound characterized by the presence of a hydrazinylidene group attached to a methanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-hydrazinylidenemethanesulfonic acid typically involves the reaction of hydrazine derivatives with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction temperature and time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Advanced techniques such as flow chemistry and process intensification may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-hydrazinylidenemethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-hydrazinylidenemethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-hydrazinylidenemethanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinylidenemethanesulfonic acid: A similar compound with a different stereochemistry.

    Methanesulfonic acid: Lacks the hydrazinylidene group but shares the sulfonic acid moiety.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

Uniqueness

(E)-hydrazinylidenemethanesulfonic acid is unique due to the presence of both hydrazinylidene and methanesulfonic acid groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

CH4N2O3S

Molecular Weight

124.12 g/mol

IUPAC Name

(E)-hydrazinylidenemethanesulfonic acid

InChI

InChI=1S/CH4N2O3S/c2-3-1-7(4,5)6/h1H,2H2,(H,4,5,6)/b3-1+

InChI Key

OCUALGGRTZGVPG-HNQUOIGGSA-N

Isomeric SMILES

C(=N/N)\S(=O)(=O)O

Canonical SMILES

C(=NN)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.